molecular formula C21H24O6 B14098752 8-Benzyloxy-6-methoxy-2-phenyl-hexahydro-pyrano[3,2-d][1,3]dioxin-7-ol

8-Benzyloxy-6-methoxy-2-phenyl-hexahydro-pyrano[3,2-d][1,3]dioxin-7-ol

Cat. No.: B14098752
M. Wt: 372.4 g/mol
InChI Key: QRMYFVCKXAQEDN-UHFFFAOYSA-N
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Description

Methyl 3-O-benzyl-4,6-O-benzylidene-beta-D-galactopyranoside is a complex carbohydrate derivative. It is characterized by the presence of benzyl and benzylidene protective groups, which are commonly used in carbohydrate chemistry to protect hydroxyl groups during synthetic transformations. This compound is often used as an intermediate in the synthesis of more complex molecules and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-O-benzyl-4,6-O-benzylidene-beta-D-galactopyranoside typically involves the protection of the hydroxyl groups of galactopyranoside. One common method includes the use of benzyl chloride and benzaldehyde in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-O-benzyl-4,6-O-benzylidene-beta-D-galactopyranoside can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in THF under reflux conditions.

    Substitution: Sodium methoxide in methanol at room temperature.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

Methyl 3-O-benzyl-4,6-O-benzylidene-beta-D-galactopyranoside has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-O-benzyl-4,6-O-benzylidene-beta-D-galactopyranoside involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and benzylidene groups protect the hydroxyl groups, allowing selective reactions to occur at other positions on the molecule. This selective reactivity is crucial for the synthesis of complex carbohydrates and glycosides .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside
  • Methyl 4,6-O-benzylidene-beta-D-glucopyranoside
  • Methyl 3,6-di-O-benzyl-alpha-D-glucopyranoside

Uniqueness

Methyl 3-O-benzyl-4,6-O-benzylidene-beta-D-galactopyranoside is unique due to the specific positioning of the benzyl and benzylidene groups, which provide distinct protective properties and reactivity patterns. This makes it particularly useful in the synthesis of specific carbohydrate derivatives and in studies involving carbohydrate chemistry .

Properties

IUPAC Name

6-methoxy-2-phenyl-8-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O6/c1-23-21-17(22)19(24-12-14-8-4-2-5-9-14)18-16(26-21)13-25-20(27-18)15-10-6-3-7-11-15/h2-11,16-22H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRMYFVCKXAQEDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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